
3-(氨甲基)-2,2,5,5-四甲基-1-吡咯烷氧基
描述
“3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy” is a chemical compound with the empirical formula C9H19N2O . It is used in various applications, including as a spin label for studying biological systems . It has been shown to be an effective nonthiol radioprotector and has been used in pharmacological studies of myeloperoxidase-mediated hypochlorous acid production inhibition .
Molecular Structure Analysis
Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .
Chemical Reactions Analysis
Amines, including “3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy”, can undergo various reactions. Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Additionally, primary and secondary amines can be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .
科学研究应用
Spin Labeling in Biological Systems
3-Aminomethyl-proxyl: is widely used as a spin label in biological systems. This application is crucial for studying the dynamic processes within biological molecules. The compound’s ability to attach to specific sites on biomolecules allows researchers to investigate molecular motions and structural changes through electron paramagnetic resonance (EPR) spectroscopy .
Studying Molecular Diffusion
Researchers utilize 3-Aminomethyl-proxyl to study molecular diffusion processes, such as the diffusion into horse spleen ferritin. This compound helps in understanding how molecules traverse through complex biological structures, which is essential for drug delivery and metabolism studies .
Radioprotection Research
This compound has shown potential as a nonthiol radioprotector. It’s being researched for its ability to protect biological tissues from radiation-induced damage, which could have significant implications for cancer therapy and radiological protection .
Inhibition of Myeloperoxidase-Mediated Hypochlorous Acid Production
3-Aminomethyl-proxyl: is used in pharmacological studies to inhibit the production of hypochlorous acid by myeloperoxidase, an enzyme involved in inflammatory responses. This application is particularly relevant in the context of cardiovascular diseases and other inflammatory disorders .
Reduction Reactions with Nitroxides
The compound is involved in reduction reactions with nitroxides. These reactions are important in the synthesis of various organic compounds and could be utilized in creating new materials or pharmaceuticals .
Synthesis of Cardioprotectants
3-Aminomethyl-proxyl: is used in the synthesis of adenosine methycarboxamides, which are explored for their cardioprotective properties. This research could lead to the development of new treatments for heart diseases .
作用机制
Target of Action
3-Aminomethyl-proxyl, also known as 3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, is primarily used as a spin label for studying biological systems . It is particularly useful in the study of molecular diffusion into horse spleen ferritin .
Mode of Action
The compound interacts with its targets by diffusing into them, allowing for the study of their internal structures and functions . It has also been shown to be an effective nonthiol radioprotector .
Biochemical Pathways
3-Aminomethyl-proxyl is used in pharmacological studies of myeloperoxidase-mediated hypochlorous acid production inhibition . This suggests that it may play a role in modulating the activity of myeloperoxidase, an enzyme involved in the immune response.
Pharmacokinetics
Its use in studying molecular diffusion suggests that it may have good bioavailability and can penetrate biological structures effectively .
Result of Action
The molecular and cellular effects of 3-Aminomethyl-proxyl’s action primarily involve providing insights into the internal structures and functions of its targets . As a nonthiol radioprotector, it may also help protect cells from radiation damage .
Action Environment
The action, efficacy, and stability of 3-Aminomethyl-proxyl can be influenced by various environmental factors. It is stored at a temperature of 2-8°C, suggesting that it may be sensitive to temperature .
属性
InChI |
InChI=1S/C9H19N2O/c1-8(2)5-7(6-10)9(3,4)11(8)12/h7H,5-6,10H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNYKXJVNIIIEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1[O])(C)C)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40969869 | |
| Record name | [3-(Aminomethyl)-2,2,5,5-tetramethylpyrrolidin-1-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40969869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy | |
CAS RN |
54606-49-4 | |
| Record name | 3-Aminomethyl-2,2,5,5-tetramethyl-1-pyrrolidinyl-N-oxyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054606494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [3-(Aminomethyl)-2,2,5,5-tetramethylpyrrolidin-1-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40969869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Aminomethyl)-PROXYL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Aminomethyl-proxyl contribute to radioprotection?
A: Research suggests that 3-Aminomethyl-proxyl exhibits strong radioprotective properties. Studies using Chinese hamster V79 cells demonstrated its ability to protect against radiation-induced cytotoxicity. [] Notably, 3-Aminomethyl-proxyl, alongside Tempamine, outperformed other tested nitroxides, including Tempol. This enhanced protection is attributed to its stronger binding affinity to DNA, a primary target of radiation damage. [] This suggests that 3-Aminomethyl-proxyl may act by shielding DNA from radiation-induced damage.
Q2: Can you elaborate on the interaction between 3-Aminomethyl-proxyl and cyclodextrins?
A: Studies utilizing electron spin resonance measurements revealed weak complexation between 3-Aminomethyl-proxyl and α-cyclodextrin. [] This interaction, although weak, is characterized by specific thermodynamic parameters, suggesting a dynamic equilibrium between the free and complexed forms of 3-Aminomethyl-proxyl. This finding highlights the potential for modifying the physicochemical properties of 3-Aminomethyl-proxyl through complexation with cyclodextrins.
Q3: How does cucurbit[7]uril impact the properties of 3-Aminomethyl-proxyl?
A: Cucurbit[7]uril (CB7) acts as a molecular container, encapsulating 3-Aminomethyl-proxyl within its cavity. [] This inclusion complexation leads to several noteworthy effects:
- Increased Stability: Encapsulation by CB7 enhances the resistance of 3-Aminomethyl-proxyl to chemical reduction by ascorbic acid. [] This suggests that CB7 can protect the nitroxide moiety from degradation, potentially prolonging its efficacy.
- pH Sensitivity: The formation of the 3-Aminomethyl-proxyl@CB7 complex exhibits sensitivity to pH changes, with the apparent pK of the mixture increasing with CB7 concentration. [] This property could be exploited for developing pH-sensitive probes or delivery systems.
- Modulated EPR Spectra: Complexation with CB7 alters the electron paramagnetic resonance (EPR) spectra of 3-Aminomethyl-proxyl, reflecting changes in its rotational correlation time and hyperfine interaction. [] This finding highlights the potential of using CB7 as a tool to modulate and study the spectroscopic properties of 3-Aminomethyl-proxyl.
Q4: What is the significance of 3-Aminomethyl-proxyl in probing radical chemistry within biological systems?
A: 3-Aminomethyl-proxyl plays a crucial role in investigating radical chemistry within biological systems, particularly under oxidative stress conditions. [] While specific details of its application are not provided in the abstract, the research likely leverages the ability of 3-Aminomethyl-proxyl to interact with and trap free radicals. This interaction could allow researchers to identify and quantify radical species generated during oxidative stress in Salmonella typhimurium cells, shedding light on the underlying mechanisms of oxidative damage.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




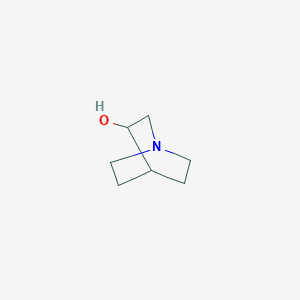



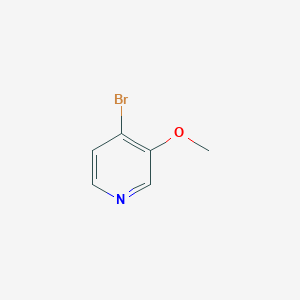
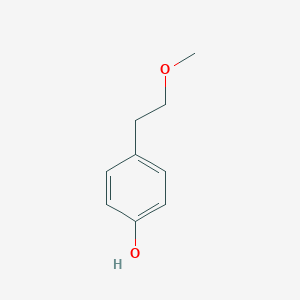
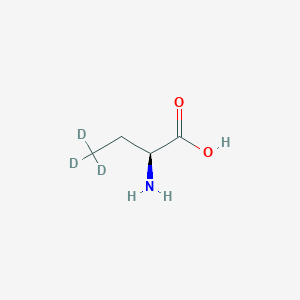
![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)
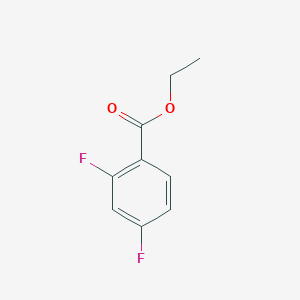
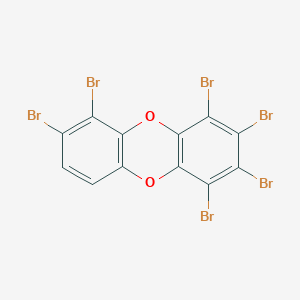

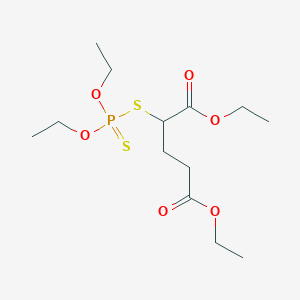
![5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate](/img/structure/B22482.png)